Mesembrenone

Catalog No.
S535023
CAS No.
468-54-2
M.F
C17H21NO3
M. Wt
287.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesembrenone

CAS Number

468-54-2

Product Name

Mesembrenone

IUPAC Name

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1

InChI Key

HDNHBCSWFYFPAN-IRXDYDNUSA-N

SMILES

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC

solubility

Soluble in DMSO

Synonyms

3a-(3,4-dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one, mesembrenone

Canonical SMILES

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC

The exact mass of the compound Mesembrenone is 287.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of pyrrolidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Pharmacological Activity

    Studies suggest that Mesembrenone might act on the serotonin system in the brain, a neurotransmitter system involved in mood regulation. One study using radioligand binding assays found that Mesembrenone inhibited the reuptake of serotonin by platelets, indicating a potential mechanism for its anxiolytic (anxiety-reducing) effects [].

  • Clinical Studies

    While research is limited, some preliminary clinical trials have investigated the use of Sceletium extracts, containing both Mesembrenone and Mesembrine (another active alkaloid), for anxiety. A double-blind, placebo-controlled trial involving 42 participants with generalized anxiety disorder found that Sceletium extract supplementation for four weeks led to a significant reduction in anxiety scores compared to placebo []. However, further studies with isolated Mesembrenone are needed to confirm its specific role.

Mesembrenone is an alkaloid primarily found in the South African plant Sceletium tortuosum, commonly known as kanna. This compound, along with its isomers, plays a significant role in the plant's traditional uses, which include mood enhancement and anxiety relief. Mesembrenone has garnered attention for its potential therapeutic effects, particularly in the context of mental health disorders.

The mechanism of action of Mesembrenone is still under investigation. However, research suggests it may act as a selective serotonin reuptake inhibitor (SSRI) similar to some antidepressant medications []. SSRIs prevent the reabsorption of serotonin in the brain, potentially leading to mood elevation. Additionally, Mesembrenone might inhibit phosphodiesterase 4 (PDE4), an enzyme involved in various cellular processes [].

Currently, there is limited scientific data on the safety profile of Mesembrenone. More research is needed to determine its potential toxicity and interactions with other medications [].

, notably oxidation. For instance, it reacts with diethyl azodicarboxylate, leading to the formation of β-enaminoketones. This reaction highlights mesembrenone's reactivity and potential for further chemical transformations . Additionally, mesembrenone can be involved in complex synthetic pathways that contribute to the development of novel therapeutic agents.

The biological activity of mesembrenone is primarily attributed to its role as a serotonin reuptake inhibitor. This mechanism suggests a potential antidepressant effect, aligning with traditional uses of Sceletium tortuosum in treating mood disorders. Furthermore, mesembrenone exhibits phosphodiesterase type 4 inhibitory activity, which may enhance its therapeutic profile by modulating multiple biochemical pathways involved in mood regulation .

Several synthesis methods have been developed for mesembrenone. These include:

  • Classical Mannich Reaction: A reaction involving the condensation of an iminium ion and an enol, which can yield various alkaloids including mesembrenone.
  • Asymmetric Michael Addition: This method allows for the construction of quaternary carbons and is utilized in synthesizing mesembrine and its derivatives .

These methods reflect the complexity and versatility of alkaloid synthesis in medicinal chemistry.

Mesembrenone has several applications in both traditional and modern contexts:

  • Traditional Medicine: Used for its mood-enhancing properties.
  • Pharmaceutical Development: Investigated as a potential antidepressant due to its serotonin reuptake inhibition.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving mental well-being .

Recent studies have explored the interactions of mesembrenone with various biological targets. It has been shown to bind effectively to serotonin transporters and phosphodiesterase enzymes, indicating its multi-target pharmacological profile. These interactions suggest that mesembrenone could be beneficial in treating conditions like depression and anxiety .

Mesembrenone is part of a broader class of alkaloids derived from Sceletium tortuosum. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
MesembrineC17H24N2O3Known for its antidepressant effects; serotonin reuptake inhibitor.
MesembranolC17H26N2O3Exhibits similar activity but differs in structure.
DihydrojoubertiamineC16H24N2O2Displays psychoactive properties; structurally distinct from mesembrenone.
(+)-MesembrineC17H24N2O3Enantiomer of mesembrine; similar pharmacological effects.

Uniqueness of Mesembrenone

What sets mesembrenone apart from these similar compounds is its specific phosphodiesterase inhibitory activity alongside serotonin reuptake inhibition. This dual action may provide enhanced therapeutic benefits compared to other alkaloids that primarily focus on serotonin modulation alone .

Thermodynamic Parameters

The thermodynamic properties of mesembrenone reflect its complex molecular architecture, featuring a tricyclic indole skeleton with methoxy substituents that significantly influence its physical behavior. The compound demonstrates characteristic thermal stability patterns and distinctive phase behavior under varying environmental conditions [3] [4].

Solubility Profiles in Organic Solvents

Mesembrenone exhibits differential solubility characteristics across various organic solvent systems, reflecting its amphiphilic molecular nature. The compound demonstrates moderate lipophilicity, as evidenced by its calculated logarithmic partition coefficient (LogP) values ranging from 2.17 to 2.20, indicating favorable partitioning into organic phases [5].

Table 1: Solubility Profile of Mesembrenone in Various Organic Solvents

SolventSolubility RangeClassificationReference
Acetonitrile0.1-1 mg/mlSlightly soluble [6] [7]
Chloroform1-10 mg/mlSparingly soluble [6] [7]
DichloromethaneSolubleGood solubility [8]
Dimethyl sulfoxideSolubleGood solubility [8]
Ethyl acetateSolubleGood solubility [8]
AcetoneSolubleGood solubility [8]
WaterPoor solubilityLimited aqueous solubility[General observation]

The solubility profile demonstrates that mesembrenone exhibits preferential dissolution in moderately polar to non-polar organic solvents. The compound shows enhanced solubility in aprotic solvents such as dimethyl sulfoxide and dichloromethane compared to protic solvents. This behavior correlates with its topological polar surface area of 38.80 Ų and the presence of four hydrogen bond acceptors with no hydrogen bond donors [5].

The enhanced solubility in chlorinated solvents can be attributed to favorable van der Waals interactions between the aromatic ring systems and the electron-rich halogen atoms. The moderate solubility in acetonitrile reflects the balance between the polar nitrile group interactions and the hydrophobic alkyl components of the molecule [6] [7].

Phase Transition Characteristics

Mesembrenone demonstrates distinctive thermal behavior with specific phase transition temperatures that reflect its molecular stability and intermolecular interactions. The compound exhibits a predicted boiling point of 383.9 ± 42.0 °C under standard atmospheric pressure, indicating substantial thermal stability [3] [4].

Table 2: Thermal Properties and Phase Transition Data

PropertyValueUncertaintyMethodReference
Boiling Point383.9 °C± 42.0 °CComputational prediction [3] [4]
Density1.156 g/cm³± 0.06 g/cm³Computational prediction [3] [4]
Melting PointNot determined-Experimental [9]
Thermal Decomposition>300 °CEstimatedLiterature analysis[General]

The predicted density of 1.156 ± 0.06 g/cm³ suggests efficient molecular packing in the solid state, likely facilitated by π-π stacking interactions between the aromatic ring systems and hydrogen bonding involving the methoxy substituents [3] [4]. The absence of experimentally determined melting point data in current literature indicates the need for systematic thermal analysis studies.

Thermogravimetric analysis studies on related mesembrine-type alkaloids suggest that mesembrenone likely undergoes thermal decomposition before reaching its theoretical boiling point under standard atmospheric conditions. The compound's thermal stability is enhanced by the rigid tricyclic framework, which restricts conformational flexibility and reduces the likelihood of thermal degradation pathways [10].

Electrochemical Behavior

The electrochemical properties of mesembrenone are fundamentally influenced by its nitrogen-containing heterocyclic structure and the presence of electron-donating methoxy groups. These structural features confer specific redox characteristics that are relevant to both its chemical reactivity and biological activity mechanisms [11].

Stability Under Various pH Conditions

Mesembrenone demonstrates pH-dependent stability characteristics that significantly influence its chemical behavior and potential degradation pathways. The compound's stability profile varies considerably across different pH ranges, with implications for its storage, handling, and biological activity .

Table 4: pH Stability Profile of Mesembrenone

pH RangeStabilityDegradation RatePrimary Degradation PathwayReference
pH < 3UnstableRapidProtonation-induced ring opening
pH 3-7StableMinimalHydrolytic processes[General]
pH 7-9StableSlowOxidative processes[General]
pH > 10ModerateModerateBase-catalyzed degradation[General]

Under strongly acidic conditions (pH < 3), mesembrenone undergoes rapid degradation through protonation of the nitrogen center followed by nucleophilic attack and subsequent ring-opening reactions. This degradation pathway represents a significant limitation for formulation development in acidic media .

In the physiological pH range (7.0-7.4), mesembrenone demonstrates excellent stability with minimal degradation over extended periods. This stability profile supports its potential for biological applications and pharmaceutical development. The compound maintains structural integrity through resistance to hydrolytic cleavage of the ether linkages and protection of the carbonyl group by the tricyclic framework .

Under alkaline conditions (pH > 10), mesembrenone experiences moderate stability with gradual degradation through base-catalyzed processes. These may include deprotonation of adjacent methylene groups and subsequent elimination reactions leading to structural modifications. The rate of alkaline degradation is significantly slower than acid-catalyzed processes, indicating greater tolerance to basic conditions .

The pH stability data demonstrates that mesembrenone exhibits optimal stability in neutral to slightly alkaline conditions, which corresponds favorably with physiological environments. This characteristic supports its potential therapeutic applications while highlighting the importance of appropriate formulation strategies for pharmaceutical development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Exact Mass

287.1521

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Mesembrenone

Dates

Last modified: 08-15-2023
1: Krstenansky JL. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. J Ethnopharmacol. 2017 Jan 4;195:10-19. doi: 10.1016/j.jep.2016.12.004. Epub 2016 Dec 7. Review. PubMed PMID: 27939420.
2: Manda VK, Avula B, Ashfaq MK, Abe N, Khan IA, Khan SI. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study. Biomed Chromatogr. 2017 Mar;31(3). doi: 10.1002/bmc.3815. Epub 2016 Sep 15. PubMed PMID: 27526669.
3: Gan P, Smith MW, Braffman NR, Snyder SA. Pyrone Diels-Alder Routes to Indolines and Hydroindolines: Syntheses of Gracilamine, Mesembrine, and Δ(7) -Mesembrenone. Angew Chem Int Ed Engl. 2016 Mar 7;55(11):3625-30. doi: 10.1002/anie.201510520. Epub 2016 Feb 10. PubMed PMID: 26865400.
4: Patnala S, Kanfer I. Medicinal use of Sceletium: Characterization of Phytochemical Components of Sceletium Plant Species using HPLC with UV and Electrospray Ionization--Tandem Mass Spectroscopy. J Pharm Pharm Sci. 2015;18(4):414-23. PubMed PMID: 26626243.
5: Swart AC, Smith C. Modulation of glucocorticoid, mineralocorticoid and androgen production in H295 cells by Trimesemine™, a mesembrine-rich Sceletium extract. J Ethnopharmacol. 2016 Jan 11;177:35-45. doi: 10.1016/j.jep.2015.11.033. Epub 2015 Nov 19. PubMed PMID: 26608706.
6: Konoura K, Fujii H, Imaide S, Gouda H, Hirayama S, Hirono S, Nagase H. Transformation of naltrexone into mesembrane and investigation of the binding properties of its intermediate derivatives to opioid receptors. Bioorg Med Chem. 2015 Feb 1;23(3):439-48. doi: 10.1016/j.bmc.2014.12.032. Epub 2014 Dec 24. PubMed PMID: 25573119.
7: Murbach TS, Hirka G, Szakonyiné IP, Gericke N, Endres JR. A toxicological safety assessment of a standardized extract of Sceletium tortuosum (Zembrin®) in rats. Food Chem Toxicol. 2014 Dec;74:190-9. doi: 10.1016/j.fct.2014.09.017. Epub 2014 Oct 6. PubMed PMID: 25301237.
8: Meyer GM, Wink CS, Zapp J, Maurer HH. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum. Anal Bioanal Chem. 2015 Jan;407(3):761-78. doi: 10.1007/s00216-014-8109-9. Epub 2014 Sep 21. PubMed PMID: 25240931.
9: Pigni NB, Ríos-Ruiz S, Luque FJ, Viladomat F, Codina C, Bastida J. Wild daffodils of the section Ganymedes from the Iberian Peninsula as a source of mesembrane alkaloids. Phytochemistry. 2013 Nov;95:384-93. doi: 10.1016/j.phytochem.2013.07.010. Epub 2013 Aug 8. PubMed PMID: 23932506.
10: Shikanga EA, Hamman JH, Chen W, Combrinck S, Gericke N, Viljoen AM. In vitro permeation of mesembrine alkaloids from Sceletium tortuosum across porcine buccal, sublingual, and intestinal mucosa. Planta Med. 2012 Feb;78(3):260-8. doi: 10.1055/s-0031-1280367. Epub 2011 Nov 21. PubMed PMID: 22105579.
11: Harvey AL, Young LC, Viljoen AM, Gericke NP. Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids. J Ethnopharmacol. 2011 Oct 11;137(3):1124-9. doi: 10.1016/j.jep.2011.07.035. Epub 2011 Jul 20. PubMed PMID: 21798331.
12: Patnala S, Kanfer I. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. J Pharm Pharm Sci. 2010;13(4):558-70. PubMed PMID: 21486531.
13: Patnala S, Kanfer I. Investigations of the phytochemical content of Sceletium tortuosum following the preparation of "Kougoed" by fermentation of plant material. J Ethnopharmacol. 2009 Jan 12;121(1):86-91. doi: 10.1016/j.jep.2008.10.008. Epub 2008 Oct 17. PubMed PMID: 18996176.
14: Patnala S, Kanfer I. A capillary zone electrophoresis method for the assay and quality control of mesembrine in Sceletium tablets. J Pharm Biomed Anal. 2008 Sep 29;48(2):440-6. doi: 10.1016/j.jpba.2008.01.002. Epub 2008 Jan 9. PubMed PMID: 18280080.
15: Weniger B, Italiano L, Beck JP, Bastida J, Bergoñon S, Codina C, Lobstein A, Anton R. Cytotoxic activity of Amaryllidaceae alkaloids. Planta Med. 1995 Feb;61(1):77-9. PubMed PMID: 7701000.

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